N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide
Description
Properties
Molecular Formula |
C17H15N3OS |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C17H15N3OS/c18-17-20-15(13-9-5-2-6-10-13)16(22-17)19-14(21)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,18,20)(H,19,21) |
InChI Key |
BCHCGQWDCNHJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(N=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Thiourea-Mediated Cyclization of β-Keto Esters
A foundational approach for synthesizing 2-aminothiazoles involves the reaction of β-keto esters with thiourea. This method, adapted from Narender et al., involves α-halogenation of β-keto esters using N-bromosuccinimide (NBS), followed by cyclization with thiourea in acidic conditions. For example, ethyl 3-(phenyl)acetoacetate can be brominated to form α-bromo-β-keto esters, which subsequently react with thiourea to yield 2-amino-4-phenylthiazole-5-carboxylates. Hydrolysis of the ester group to a carboxylic acid, followed by conversion to an acetamide via coupling with benzylamine, could generate the target compound.
Key Reaction Conditions
Alumina-Supported Ammonium Acetate Cyclization
Kodomari et al. demonstrated that 2-thiocyanoacetophenones cyclize in the presence of alumina-supported ammonium acetate to form 2-aminothiazoles. Applying this to 2-thiocyano-4-phenylacetophenone would generate the 2-amino-4-phenylthiazole intermediate. Subsequent acylation with phenylacetyl chloride introduces the acetamide group.
Optimization Notes
-
Alumina acts as a solid acid catalyst, reducing side reactions.
-
Reaction time: 4–6 h at 80°C.
Acylation of the 2-Aminothiazole Intermediate
Direct Acylation with Phenylacetyl Chloride
The 2-amino group on the thiazole ring is nucleophilic, enabling acylation with phenylacetyl chloride. Method A from involves dissolving the aminothiazole in dichloromethane with pyridine as a base, followed by dropwise addition of the acyl chloride. For instance, 2-amino-4-phenyl-1,3-thiazol-5-amine reacts with phenylacetyl chloride to form N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide.
Reaction Parameters
Anhydride-Based Acylation
Alternative acylation employs acetic anhydride or mixed anhydrides. Method C in uses dimethylaminopyridine (DMAP) as a catalyst, enabling milder conditions. While this method is less common for aromatic acetamides, it offers selectivity in polyfunctional substrates.
Comparative Data
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| A | Phenylacetyl Cl | CH₂Cl₂ | 80–85 |
| C | Phenylacetic anhydride | CH₂Cl₂ | 70–75 |
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography (hexanes/EtOAc, 3:1) effectively isolates the target compound. Reverse-phase HPLC (C18 column, MeOH/H₂O) further purifies the product to >95% purity.
Spectroscopic Validation
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide has been studied for its antibacterial effects against a range of pathogens. A study demonstrated that thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed as an antimicrobial agent .
Anticancer Properties
The compound has shown promise in cancer research due to its ability to induce apoptosis in various cancer cell lines. The thiazole moiety is known for its role in inhibiting tumor growth and metastasis. In vitro studies have indicated that derivatives of this compound can effectively inhibit cell proliferation in cancer models, making it a candidate for further development as an anticancer drug .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of 2-amino-thiazole with phenylacetyl chloride under controlled conditions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Recent studies have employed computational methods to analyze how modifications to the thiazole ring influence biological activity, paving the way for the design of more potent derivatives .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives in various applications:
Potential Therapeutic Uses
The diverse biological activities associated with this compound suggest several therapeutic applications:
As an Antibacterial Agent
Given its efficacy against various pathogens, this compound could be developed into a novel antibiotic, especially in light of increasing antibiotic resistance.
Cancer Treatment
With its demonstrated ability to inhibit cancer cell growth, further research could lead to its use as an adjunct therapy in oncology.
Neurological Disorders
Some thiazole derivatives have shown neuroprotective effects, suggesting that this compound may also have potential in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Electron-Withdrawing Groups (EWGs): Halogenation (e.g., 9b, 9c) or trifluoromethyl substitution (e.g., ) enhances binding affinity and metabolic stability. The bromine in 9c improves docking scores by 15% compared to the non-halogenated parent compound .
- Core Heterocycle Modifications: Replacing the thiazole with a pyrazole (as in ) or benzothiazole (as in ) alters bioactivity profiles. For instance, the pyrazole derivative exhibits insecticidal activity surpassing fipronil (LC₅₀ = 27.24 mg·L⁻¹) .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Physicochemical Data
Key Observations:
- Lipophilicity: The target compound’s LogP (3.2) suggests moderate membrane permeability, comparable to pyrazole analogues (LogP = 3.8) but lower than halogenated thiazoles (LogP = 4.1 for 9c) .
- Thermal Stability: Halogenated derivatives (e.g., 9c) exhibit higher melting points (>210°C), correlating with stronger crystal lattice interactions .
Biological Activity
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and antiviral activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a thiazole ring fused with an amide group. Its molecular formula is , with a molecular weight of approximately 274.35 g/mol. The compound exhibits a melting point range of 251–212 °C, indicating its thermal stability .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that modifications to the thiazole scaffold can enhance antiproliferative activity against various cancer cell lines.
Case Study: In Vitro Antiproliferative Activity
A study evaluated the antiproliferative effects of several thiazole derivatives against human cancer cell lines such as A549 (lung), HeLa (cervical), and HT29 (colon). Among the tested compounds, this compound exhibited significant growth inhibition with an IC50 value of approximately 6.19 µM against HepG2 cells and 5.10 µM against MCF-7 cells . This performance positions it as a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. A study reported its efficacy against Gram-positive bacteria such as Streptococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study: Antimicrobial Screening
In this study, derivatives were synthesized and tested for their antimicrobial activity using standard agar diffusion methods. The results indicated that several derivatives showed promising activity against the tested strains, suggesting that structural modifications could enhance their efficacy .
Antiviral Activity
Research into the antiviral properties of thiazole derivatives has also been conducted, particularly focusing on their ability to inhibit viral entry mechanisms. The compound's structural characteristics may facilitate interactions with viral proteins.
Case Study: HIV Inhibition
A study exploring alternative scaffolds for HIV gp120 inhibitors suggested that modifications to the thiazole structure could yield compounds with enhanced antiviral activity. However, specific data on this compound's direct antiviral effects remain limited .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-phenylacetamide derivatives and thiazole precursors. Key steps include:
- Using triethylamine as a base to facilitate nucleophilic substitution (e.g., coupling chloroacetyl chloride with amino-thiazole intermediates) .
- Optimizing solvent systems (e.g., toluene/water mixtures) and reflux conditions to improve reaction efficiency .
- Monitoring reaction progress via TLC and purifying products via recrystallization (ethanol or ethanol-DMF mixtures) .
- Validation : Confirm purity using melting point analysis, IR (to detect functional groups like amide C=O), and NMR (to verify aromatic and thiazole proton environments) .
Q. How can structural discrepancies in spectral data (e.g., NMR or IR) for this compound be resolved during characterization?
- Methodological Answer :
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to assign signals accurately, focusing on the thiazole ring (δ 6.5–8.0 ppm) and acetamide protons (δ 2.0–3.5 ppm) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .
- Cross-validate elemental analysis (C, H, N, S) with theoretical values to ensure stoichiometric consistency .
Advanced Research Questions
Q. What computational strategies are recommended to predict the biological activity or binding interactions of this compound?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., enzymes or receptors). Prioritize binding sites based on conserved residues and hydrogen-bonding patterns .
- Use quantum chemical calculations (e.g., Gaussian) to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
- Validate predictions with in vitro assays (e.g., antimicrobial MIC tests or kinase inhibition assays) .
Q. How can researchers address contradictions in reported bioactivity data for structurally analogous thiazole-acetamide derivatives?
- Methodological Answer :
- Conduct systematic SAR studies by modifying substituents (e.g., halogenation at the phenyl ring) to isolate contributing factors to activity .
- Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, use MTT assays for cytotoxicity with controls for solvent effects .
- Employ meta-analysis of published data to identify trends in potency or selectivity across structural analogs .
Q. What experimental designs are suitable for investigating the metabolic stability or degradation pathways of this compound?
- Methodological Answer :
- Use LC-MS/MS to track metabolic products in liver microsomes or hepatocyte incubations. Focus on hydrolytic cleavage of the acetamide group or oxidation of the thiazole ring .
- Perform stability studies under varying pH and temperature conditions to identify labile functional groups .
- Apply computational tools (e.g., CYP450 enzyme docking) to predict phase I metabolism sites .
Methodological Notes
- Synthesis : Prioritize scalable methods (e.g., one-pot reactions) to reduce intermediate isolation steps .
- Characterization : Combine spectroscopic data with X-ray crystallography for unambiguous structural confirmation .
- Bioactivity Testing : Include positive controls (e.g., known kinase inhibitors) and dose-response curves to quantify efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
